molecular formula C12H10N2O3S B3343614 4-(4-Nitrophenyl)sulfinylaniline CAS No. 5461-23-4

4-(4-Nitrophenyl)sulfinylaniline

Cat. No.: B3343614
CAS No.: 5461-23-4
M. Wt: 262.29 g/mol
InChI Key: AMRBPRDVGWGKAC-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)sulfinylaniline is a chemical compound with the molecular formula C12H10N2O3S . It has a molecular weight of 262.28 .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the catalytic reduction of 4-nitrophenol (4-NP) in the presence of various reducing agents . This reaction is widely used to examine the activity of catalytic nanostructures in an aqueous environment .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring bearing both a sulfinyl group and a nitro group on two different ring carbon atoms .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 132 °C, a predicted boiling point of 507.6±35.0 °C, and a predicted density of 1.49±0.1 g/cm3 . The pKa is predicted to be 2.51±0.10 .

Future Directions

The future directions of research involving 4-(4-Nitrophenyl)sulfinylaniline could involve further exploration of its synthesis, particularly in the context of nanostructured materials . Additionally, its potential applications in medicinal chemistry could be explored .

Properties

IUPAC Name

4-(4-nitrophenyl)sulfinylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c13-9-1-5-11(6-2-9)18(17)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRBPRDVGWGKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277986
Record name 4-(4-nitrophenyl)sulfinylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-23-4
Record name NSC5533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-nitrophenyl)sulfinylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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